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molecular formula C3H6BrNaO3S B1292497 Sodium 3-Bromopropanesulfonate CAS No. 55788-44-8

Sodium 3-Bromopropanesulfonate

Cat. No. B1292497
M. Wt: 225.04 g/mol
InChI Key: LNZDAVYFINUYOH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US08980077B2

Procedure details

To a solution of 3-bromopropane sulfonic acid sodium salt (24.7 g, 110 mmol) and sodium methoxide (7.06 g, 131 mmol) in EtOH (300 mL) at ambient temperature was added, dropwise, 1,2-ethanedithiol (4.4 mL, 52.3 mmol) in ethanol (25 mL). Allowed to stir at room temperature for one hour, and then heated to reflux overnight. Cooled to room temperature and acidified with 2 N HCl to pH 1-2. The resulting suspension was heated to 75° C. and water was slowly added in small portions until a clear solution was obtained. Cooled to room temperature, and then to 5° C. The resulting white precipitate was filtered off, washed with cold EtOH and dried, giving 11.9 g (67.4%) as a white powder. 1H NMR (400 MHz, D2O) δ 3.10 (t, J=7.2 Hz, 4H), 2.92 (s, 4H), 2.82 (t, J=7.2 Hz, 4H), 2.11 (m, 4H). 13C NMR (101 MHz, D2O) δ 52.26, 33.38, 32.27, 26.80.
Quantity
24.7 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
7.06 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na+].Br[CH2:3][CH2:4][CH2:5][S:6]([O-:9])(=[O:8])=[O:7].C[O-].[Na+].[CH2:13]([SH:16])[CH2:14][SH:15].Cl>CCO.O>[CH2:13]([S:16][CH2:3][CH2:4][CH2:5][S:6]([OH:9])(=[O:8])=[O:7])[CH2:14][S:15][CH2:3][CH2:4][CH2:5][S:6]([OH:9])(=[O:8])=[O:7] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
24.7 g
Type
reactant
Smiles
[Na+].BrCCCS(=O)(=O)[O-]
Name
sodium methoxide
Quantity
7.06 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
4.4 mL
Type
reactant
Smiles
C(CS)S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Allowed to stir at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
Cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was heated to 75° C.
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
Cooled to room temperature
CUSTOM
Type
CUSTOM
Details
to 5° C
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was filtered off
WASH
Type
WASH
Details
washed with cold EtOH
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
giving 11.9 g (67.4%) as a white powder

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(CSCCCS(=O)(=O)O)SCCCS(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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